CI-1040

概要

準備方法

合成経路および反応条件

CI-1040は、ベンツヒドロキサム酸誘導体の形成を伴う複数段階のプロセスにより合成されます。 主なステップには、2-クロロ-4-ヨードアニリンとシクロプロピルメタノールの反応による中間体の形成が含まれ、その後、3,4-ジフルオロベンゾイルクロリドと反応させて最終生成物が得られます . 反応条件は通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、反応は制御された温度と圧力で行われ、高収率と純度が確保されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と精製システムの使用が含まれ、一貫性と品質が保証されます。 この化合物は通常、バルクで製造され、安定性と有効性を維持するために特定の条件下で保管されます .

化学反応の分析

反応の種類

CI-1040は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてヒドロキシル化代謝物を形成する可能性があります。

還元: 還元反応により、脱ハロゲン化生成物が生成される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤があります。 反応は通常、制御された温度と圧力で行われ、選択性と収率が確保されます .

主要な生成物

これらの反応から形成される主要な生成物には、ヒドロキシル化および脱ハロゲン化代謝物、ならびにさまざまな置換アナログが含まれます。 これらの生成物は、通常、構造と純度を決定するために、高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して分析されます .

科学研究アプリケーション

科学的研究の応用

CI-1040 is an investigational drug that has been evaluated in clinical trials for the treatment of various cancers . It functions as a mitogen-activated extracellular signal-regulated kinase kinase (MEK) inhibitor . MEK inhibitors block the MEK protein, which is part of a signaling pathway that controls cell growth .

This compound's Mechanism of Action and Biological Effects

This compound is a MEK inhibitor that has demonstrated promising preclinical activity . However, Phase 2 single-agent screening studies revealed insufficient efficacy to support continued development despite Phase 1 data indicating potential clinical activity . In Phase 1 tumor biopsies, target suppression was less than 90% in 8 of 11 tumors tested, leaving MEK's viability as a drug target unconfirmed .

Key characteristics of this compound:

- Potent Inhibition: this compound effectively inhibits cell proliferation in cells with BRAF or RAS mutations but not in those with RET/PTC rearrangement or wild-type alleles .

- Selective Effects: The drug exhibits proapoptotic effects in some cells and cytostatic effects in others . It can down-regulate cyclin D1, re-express thyroid genes in BRAF-mutation-harboring cells, and inhibit transformation in all cells .

- In vivo Efficacy: this compound has demonstrated the ability to inhibit the growth of xenograft tumors in mice derived from KAT10 or C643 cells but not from MRO cells .

- Metabolic Conversion: this compound is metabolized into its acidic form, ATR-002, which appears to be the biologically active entity .

Clinical Applications and Trials

This compound has been assessed in clinical trials for various cancer types . These include:

A multicenter, open-label, phase II study assessed this compound's antitumor activity and safety in patients with advanced colorectal, non-small-cell lung, breast, or pancreatic cancer . Patients received this compound orally at 800 mg twice daily . While generally well-tolerated, the study concluded that this compound did not demonstrate sufficient antitumor activity to warrant further development in the tested tumors .

Synergistic Effects

Combining this compound with other agents can lead to synergistic effects . For example, combining this compound with agents that target retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can result in a synergistic induction of apoptosis in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells .

This compound as an Anti-Infective Agent

作用機序

CI-1040は、MAPKシグナル伝達経路の重要な構成要素であるMEK1およびMEK2酵素を選択的に阻害することにより、その効果を発揮します。 この阻害は、細胞外シグナル調節キナーゼ(ERK1/2)のリン酸化と活性化を阻害し、がん細胞の増殖抑制とアポトーシスの誘導につながります . この化合物は、MEK1/2のATP結合部位に隣接する疎水性ポケットに結合し、酵素を不活性化するコンフォメーション変化を誘導します .

類似化合物との比較

類似化合物

PD0325901: CI-1040の第二世代アナログで、効力と薬物動態特性が向上しています.

PD318088: ビアリールアミン構造を持つ別のアナログで、MEK1の非ATP競合的阻害を示します.

独自性

This compoundは、MEK1/2に対する高い特異性と、これらの酵素を非ATP競合的に阻害する能力が特徴です。 この特異性は、オフターゲット効果の可能性を低減し、治療の可能性を高めます .

生物活性

CI-1040, also known as PD184352, is a potent inhibitor of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase) signaling pathway. This compound was the first MEK inhibitor to undergo clinical evaluation, primarily targeting various cancers and demonstrating significant biological activity across multiple studies.

This compound inhibits the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival in many cancer types. By blocking this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells.

Key Findings:

- Cell Proliferation Inhibition : CI-1040 has shown a dose-dependent inhibition of neuroblastoma (NB) cell proliferation with IC50 values ranging from 3.8 μM to 9.7 μM across different cell lines .

- Apoptosis Induction : The compound induces apoptosis and disrupts cell cycle progression in cancer cells, particularly in MYCN-amplified neuroblastoma .

- MAPK Pathway Inhibition : CI-1040 effectively inhibits the MAPK pathway, leading to reduced tumor growth in spheroid models of NB .

Anticancer Activity

In clinical trials, this compound demonstrated promising results but faced challenges in efficacy during Phase 2 evaluations. While it was well tolerated at doses up to 800 mg BID, the target suppression was less than optimal in several tumor biopsies, prompting further research into more potent analogs like PD0325901 .

Antiviral Properties

Recent studies have highlighted this compound's antiviral activity against influenza viruses. The compound significantly reduces viral titers in vitro and extends the treatment window compared to standard antiviral therapies like Tamiflu . Notably, it remains effective against resistant strains of influenza and does not sensitize host cells to secondary bacterial infections .

Summary of Biological Activity

| Activity | Observation |

|---|---|

| Cancer Cell Proliferation | IC50 values: SH-SY-5Y (9.7 μM), CHLA-255 (4.6 μM), NGP (4.4 μM) |

| Apoptosis Induction | Induces apoptosis in MYCN-amplified neuroblastoma cells |

| MAPK Inhibition | Inhibits MAPK pathway leading to reduced tumor growth |

| Antiviral Activity | Reduces influenza virus titers; effective against resistant strains |

Phase I and II Trials

This compound was evaluated in a Phase I trial where it showed antitumor activity and was well tolerated at specific dosages. However, subsequent Phase II trials revealed insufficient efficacy to justify further development as a standalone treatment .

Neuroblastoma Treatment

In preclinical studies focusing on neuroblastoma, this compound demonstrated significant inhibition of tumor growth and favorable safety profiles, leading to its consideration for further clinical exploration .

特性

IUPAC Name |

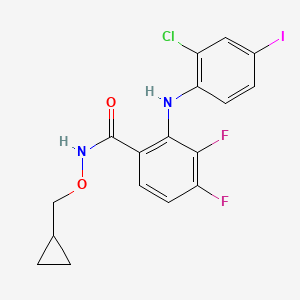

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMMXOIFOQCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048945 | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-79-3 | |

| Record name | PD 184352 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-1040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-1040 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。